4-Pyridylthiourea

Description

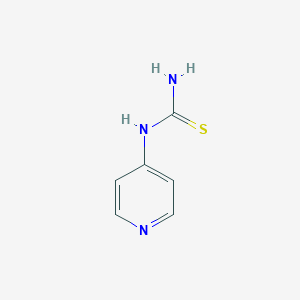

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOFIQOOOSRNFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371943 |

Source

|

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-44-4 |

Source

|

| Record name | N-4-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164670-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Pyridylthiourea

An In-Depth Technical Guide to the Synthesis of 4-Pyridylthiourea for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that are repeatedly found in biologically active compounds—is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two such scaffolds: the pyridine ring and the thiourea functional group.

The pyridine ring is a bioisostere of benzene, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The thiourea moiety, in turn, is a versatile functional group known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] It serves as a rigid and effective hydrogen bond donor-acceptor unit, crucial for molecular recognition at biological targets.[5]

Consequently, this compound is not merely a simple organic compound but a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, from novel kinase inhibitors to agents targeting inflammatory pathways.[6][7] This guide provides a comprehensive, technically-grounded protocol for its synthesis, focusing on mechanistic clarity, experimental robustness, and operational safety.

Mechanistic Pathways to this compound

The synthesis of N-aryl thioureas can be approached through several established routes. The most common strategies involve the reaction of an aromatic amine with a thiocarbonyl source, such as thiophosgene, carbon disulfide, or an appropriate isothiocyanate.[8] For the synthesis of this compound, the most efficient and contemporary methods proceed via the formation of a key intermediate: 4-pyridyl isothiocyanate .

The conversion of 4-aminopyridine to 4-pyridyl isothiocyanate is more challenging than for typical anilines due to the reduced nucleophilicity of the exocyclic amino group, a consequence of the electron-withdrawing nature of the pyridine ring.[9] However, a robust one-pot method has been developed that overcomes this limitation.[9][10]

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Isothiocyanate Intermediate : 4-Aminopyridine is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then desulfurized using an activating agent like iron(III) chloride to yield 4-pyridyl isothiocyanate.

-

Thiourea Formation : The resulting isothiocyanate undergoes a nucleophilic addition reaction with ammonia to furnish the final product, this compound.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A one-pot approach to pyridyl isothiocyanates from amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Pyridylthiourea and Its Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and scientific considerations integral to the crystal structure analysis of 4-pyridylthiourea. While a definitive, publicly accessible crystal structure for the parent this compound molecule could not be located in the course of this review, this document leverages data from closely related pyridylthiourea derivatives to present a robust framework for its synthesis, crystallization, and structural elucidation. The principles and protocols detailed herein are directly applicable to the study of this compound and its analogues, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Pyridylthiourea Scaffolds

Thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring, as in this compound, introduces unique electronic properties and hydrogen bonding capabilities that can significantly influence the compound's interaction with biological targets.[2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it reveals the precise spatial arrangement of atoms, conformational preferences, and intermolecular interactions that govern their physicochemical and biological properties.[4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A common and effective method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of 4-aminopyridine with a suitable isothiocyanate precursor. Alternatively, substituted thioureas can be synthesized from the corresponding amines and isothiocyanates in a non-catalytic environment.[5]

Experimental Protocol: Synthesis of a Pyridylthiourea Derivative (Illustrative Example)

-

Reactant Preparation: Dissolve 4-aminopyridine in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF).

-

Isothiocyanate Addition: To the stirred solution of 4-aminopyridine, add an equimolar amount of a relevant isothiocyanate (e.g., furoyl isothiocyanate for the synthesis of a derivative) dropwise at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure pyridylthiourea derivative.[7]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of the solvent from a saturated solution is a widely used and effective technique.[8][9]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a clean vial.

-

Evaporation Control: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. mdpi.com [mdpi.com]

- 3. 1-Allyl-3-(pyridin-4-yl)thiourea | C9H11N3S | CID 4738264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. mdpi.com [mdpi.com]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Pyridylthiourea

Foreword

In the landscape of medicinal chemistry and materials science, the thiourea scaffold stands as a cornerstone of molecular design. Its unique hydrogen bonding capabilities, coordination chemistry, and electronic properties have rendered it a privileged structure in the development of novel pharmaceuticals, sensors, and functional materials. When integrated with a pyridyl moiety, specifically at the 4-position, the resulting molecule, 4-Pyridylthiourea (N-(pyridin-4-yl)thiourea), presents a fascinating subject for spectroscopic investigation. This guide offers a comprehensive exploration of the spectroscopic signature of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and leverage this versatile compound. Drawing upon established spectroscopic principles and field-proven insights, this document is structured to serve as a practical and authoritative resource.

Molecular Structure and Spectroscopic Implications

This compound, with the chemical formula C₆H₇N₃S, incorporates a pyridine ring linked to a thiourea group via a nitrogen atom. This arrangement gives rise to a molecule with distinct electronic and structural features that are readily probed by various spectroscopic techniques. The pyridine ring, an electron-deficient aromatic system, influences the electron density of the adjacent thiourea moiety. The thiourea group, in turn, possesses characteristic vibrational modes and proton/carbon environments. The interplay between these two functional groups dictates the unique spectroscopic fingerprint of the molecule.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with an isothiocyanate precursor. A reliable and commonly employed method involves the in situ generation of benzoyl isothiocyanate, followed by reaction with 4-aminopyridine.

Experimental Protocol: Synthesis of this compound[1]

-

Generation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (0.02 mol) in 20 mL of dry acetone. To this stirring solution, add benzoyl chloride (0.02 mol) dropwise.

-

Reaction with 4-Aminopyridine: After the addition of benzoyl chloride, add 4-aminopyridine (0.02 mol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product. Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the N-H protons of the thiourea group. The electron-withdrawing nature of the pyridine nitrogen deshields the ring protons.

Expected Chemical Shifts:

-

Pyridyl Protons (α to N): The protons at the 2 and 6 positions of the pyridine ring are expected to appear as a doublet in the downfield region, typically around δ 8.2-8.5 ppm, due to their proximity to the electronegative nitrogen atom.

-

Pyridyl Protons (β to N): The protons at the 3 and 5 positions will appear as another doublet, slightly upfield from the α-protons, generally in the range of δ 7.2-7.5 ppm.

-

Thiourea N-H Protons: The protons of the -NH- and -NH₂ groups of the thiourea moiety are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature, but typically fall in the range of δ 9.0-10.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

-

Thiourea Carbon (C=S): The thiocarbonyl carbon is highly deshielded and will appear as a characteristic signal in the downfield region of the spectrum, typically around δ 180-185 ppm.

-

Pyridyl Carbons:

-

C4 (attached to NH): This carbon will be significantly influenced by the attached nitrogen and is expected around δ 148-152 ppm.

-

C2 and C6: These carbons, α to the ring nitrogen, will also be deshielded, appearing in the region of δ 145-150 ppm.

-

C3 and C5: These carbons, β to the ring nitrogen, will be found more upfield, typically in the range of δ 110-115 ppm.

-

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

| Pyridyl H-2, H-6 | ~ 8.3 (d) | ~ 148 |

| Pyridyl H-3, H-5 | ~ 7.4 (d) | ~ 112 |

| Thiourea NH | ~ 9.5 (br s) | - |

| Thiourea NH₂ | ~ 9.8 (br s) | - |

| Pyridyl C-4 | - | ~ 150 |

| Thiourea C=S | - | ~ 182 |

Note: The predicted values are based on the analysis of similar structures and are subject to variation depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the ¹H NMR spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The solvent signal can be used as a secondary reference.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Characteristic Absorption Bands:

The IR spectrum of this compound will be characterized by several key absorption bands:

-

N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as a series of bands in the region of 3100-3400 cm⁻¹. These can be broad due to hydrogen bonding.

-

C-H Aromatic Stretching: The stretching of the C-H bonds in the pyridine ring will give rise to absorptions just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

Thioamide Bands: The thiourea group gives rise to several characteristic bands, often referred to as thioamide bands, which are complex vibrations involving C-N stretching and N-H bending. A prominent band involving the C=S stretching is expected in the 1200-1300 cm⁻¹ region.[1]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3100-3400 | Thiourea (-NH, -NH₂) |

| C-H Aromatic Stretch | > 3000 | Pyridine |

| C=N, C=C Stretch | 1400-1600 | Pyridine Ring |

| C=S Stretch (Thioamide) | 1200-1300 | Thiourea |

Experimental Protocol: IR Spectroscopy[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid this compound sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is a result of the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states.

Expected Electronic Transitions:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

-

π → π Transitions:* These high-energy transitions are associated with the π-electron systems of the pyridine ring and the thiocarbonyl group. They are expected to result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

-

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital. These typically result in weaker absorption bands at longer wavelengths.

For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[2] The conjugation with the pyridine ring in this compound is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. A study on N-(di(pyridin-2-yl) thiourea derivatives showed a UV-Vis absorption at 265 nm.[3]

Experimental Protocol: UV-Vis Spectroscopy[2]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance in the range of 0.2-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.

References

An In-Depth Technical Guide to the Tautomeric Forms of 4-Pyridylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridylthiourea stands as a molecule of significant interest in medicinal chemistry and materials science, primarily due to its versatile chemical structure and potential biological activities. Central to its reactivity and interaction with biological targets is the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive technical overview of the tautomeric forms of this compound, delving into the structural nuances, spectroscopic signatures, and the equilibrium between the thione and thiol isomers. By integrating theoretical principles with experimental methodologies, this document serves as a critical resource for researchers engaged in the study and application of pyridylthiourea derivatives.

Introduction: The Significance of Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical behavior of many organic molecules. In the case of this compound, the thione-thiol tautomerism is of paramount importance, influencing its hydrogen bonding capabilities, coordination chemistry, and ultimately its pharmacological profile. The ability of the proton to shift between the sulfur and nitrogen atoms gives rise to two distinct tautomeric forms: the thione form and the thiol form.

The thione form possesses a carbon-sulfur double bond (C=S) and N-H bonds, while the thiol form is characterized by a carbon-sulfur single bond (C-S) with a proton on the sulfur atom, forming a thiol group (S-H), and a carbon-nitrogen double bond (C=N). The prevalence of one tautomer over the other is dictated by a multitude of factors including the solvent environment, temperature, and the electronic nature of the substituents. A thorough understanding of this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological systems.

The Tautomeric Equilibrium of this compound

The thione-thiol tautomerism in this compound can be represented as a dynamic equilibrium between the pyridin-4-ylthiourea (thione) and the (pyridin-4-yl)carbamimidothioic acid (thiol) forms.

The Solubility Profile of 4-Pyridylthiourea: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyridylthiourea in organic solvents. Recognizing the critical role of solubility in drug discovery, formulation development, and chemical synthesis, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and understand the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination. We delve into the theoretical principles governing solubility, present comparative data for the parent compound, thiourea, and provide detailed, field-proven experimental protocols for accurate solubility measurement.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a pyridine ring and a thiourea group, impart a unique combination of hydrogen bonding capabilities, potential for coordination chemistry, and biological activity.[1][2] The thiourea moiety is a known pharmacophore, contributing to a wide range of biological activities, including potential antimicrobial and anticancer properties.[1] Furthermore, the pyridine nitrogen introduces a site for protonation and coordination with metal ions, making it a versatile ligand in coordination chemistry.[2]

The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in numerous applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo assays.[3][4] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and crystallization processes. This guide, therefore, aims to provide a thorough understanding of the factors governing the solubility of this compound and to offer practical guidance for its experimental determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice energy of the solid. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. For this compound, the key structural features influencing its solubility are:

-

The Pyridine Ring: A polar aromatic heterocycle capable of participating in π-π stacking interactions and acting as a hydrogen bond acceptor through its nitrogen atom.

-

The Thiourea Moiety: This group is a strong hydrogen bond donor (N-H groups) and acceptor (C=S group). It contributes significantly to the polarity of the molecule.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solute-solvent interactions for dissolution to occur. The melting point of this compound is reported to be 174 °C, suggesting a relatively stable crystal lattice.[5]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with both the pyridine and thiourea functionalities are expected to be better solvents.

Comparative Solubility Analysis: Insights from Thiourea

While specific quantitative solubility data for this compound is scarce, examining the solubility of its parent compound, thiourea, provides valuable context. Thiourea shares the same core functional group responsible for strong intermolecular interactions.

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility of Thiourea ( g/100 mL at 20°C) |

| Water | 18.02 | 80.1 | 13.7[6] |

| Methanol | 32.04 | 32.7 | 11.9 (at 25°C)[6] |

| Ethanol | 46.07 | 24.5 | 3.6[6] |

| Acetone | 58.08 | 20.7 | Soluble |

| Ethyl Acetate | 88.11 | 6.02 | Sparingly Soluble |

| Diethyl Ether | 74.12 | 4.3 | Almost Insoluble[6] |

| Hexane | 86.18 | 1.88 | Almost Insoluble[6] |

Analysis of Thiourea Solubility Trends:

-

Polar Protic Solvents: Thiourea exhibits high solubility in water and methanol, which are excellent hydrogen bond donors and acceptors. The solubility decreases in ethanol, a less polar protic solvent.[6]

-

Polar Aprotic Solvents: Acetone is a good solvent for thiourea, likely due to its ability to act as a hydrogen bond acceptor and its moderate polarity.

-

Nonpolar Solvents: The solubility of thiourea is very low in nonpolar solvents like diethyl ether and hexane, which cannot effectively solvate the polar thiourea molecule.[6]

Expected Solubility Behavior of this compound:

Based on the structure of this compound and the data for thiourea, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong hydrogen bond acceptors. Polar protic solvents like methanol and ethanol are also likely to be good solvents.

-

Moderate Solubility: Expected in moderately polar solvents like acetone and acetonitrile.

-

Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.

It is crucial to note that the presence of the pyridyl group in this compound will influence its solubility relative to thiourea. The larger size and aromaticity of the pyridyl group may slightly decrease solubility in highly polar small molecule solvents like water, but could enhance solubility in solvents with some aromatic character.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is an essential experimental undertaking. The following section provides detailed protocols for the widely accepted shake-flask method, coupled with two common analytical techniques for quantification.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2][7]

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To obtain a clear supernatant, either filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuge the vial at high speed.

-

Analysis: Carefully take an aliquot of the clear saturated solution and determine the concentration of this compound using a suitable analytical method.

Quantification Methods

This is a simple and direct method that does not require a chromophore in the molecule.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 1.00 mL) of the clear, saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

This method is rapid and sensitive but requires that the compound has a UV-Vis chromophore and that a reliable calibration curve can be generated. This compound, with its aromatic pyridine ring, is expected to have a suitable UV absorbance.

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

-

Analyze the Saturated Solution:

-

Take a precise aliquot of the clear, saturated solution obtained from the shake-flask experiment.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

Several experimental and physicochemical factors can influence the measured solubility of this compound.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, a good match between the polarity of the solvent and this compound is crucial.

-

pH (in protic or aqueous-organic mixtures): The pyridine nitrogen in this compound can be protonated in acidic conditions. The resulting salt form would be expected to have a significantly different (likely higher) solubility in polar solvents.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to different measured solubilities, as different polymorphs have different crystal lattice energies. It is important to characterize the solid form used in solubility studies.

Conclusion and Future Directions

This technical guide has laid out the essential theoretical and practical considerations for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public database of its solubility is not yet available, the principles and detailed methodologies provided herein empower researchers to generate this critical data in their own laboratories. The comparative analysis with thiourea offers a valuable predictive framework for solvent selection.

For researchers in drug development, the next logical steps would involve determining the pH-solubility profile in aqueous-organic co-solvent systems to mimic physiological conditions. Furthermore, exploring the impact of different solid forms (polymorphs, salts, co-crystals) on solubility will be crucial for robust formulation development. As the importance of this compound and its derivatives continues to grow, a collective effort to populate the public domain with high-quality solubility data will undoubtedly accelerate innovation in the fields of medicine and material science.

References

- 1. mdpi.com [mdpi.com]

- 2. (4-Methyl-pyridin-2-yl)-thiourea | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 164670-44-4 [m.chemicalbook.com]

- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of 4-Pyridylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 4-Pyridylthiourea. In the absence of extensive direct experimental data in peer-reviewed literature, this document synthesizes information from the well-established thermal behavior of thiourea and its derivatives to construct a predictive model for the thermal analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret experimental studies on this compound. The guide covers the synthesis, expected thermal analysis workflow using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), a proposed decomposition pathway, and the application of kinetic analysis to elucidate the decomposition mechanism. This document is intended to serve as a valuable resource for anticipating the thermal properties of this compound and for designing robust experimental protocols for its characterization.

Introduction: The Significance of this compound

Thiourea derivatives are a versatile class of compounds with wide-ranging applications in coordination chemistry, materials science, and pharmaceuticals. The incorporation of a pyridyl moiety, as in this compound, introduces unique electronic and coordination properties, making it a subject of interest in drug design and as a ligand in the synthesis of metal complexes. Understanding the thermal stability of this compound is paramount for its application, particularly in pharmaceutical development where thermal processing and storage conditions can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API).

This guide provides an in-depth, predictive analysis of the thermal behavior of this compound. By leveraging data from analogous compounds, we will explore its likely thermal decomposition pathway and the kinetic parameters that govern this process.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with an isothiocyanate. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

-

Dissolution of 4-aminopyridine: In a round-bottom flask, dissolve 4-aminopyridine in a suitable organic solvent such as ethanol or acetonitrile.

-

Addition of Isothiocyanate: To the stirred solution, add a stoichiometric equivalent of a suitable isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis, or by using trimethylsilyl isothiocyanate.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

-

Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Thermal Analysis of this compound: A Predictive Approach

Thermal analysis techniques are essential for characterizing the thermal stability of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[1] This allows for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.[2]

Anticipated TGA-DTA Profile of this compound

Based on the known thermal behavior of thiourea and its derivatives, a hypothetical TGA-DTA thermogram for this compound can be predicted:

-

Initial Stability: The compound is expected to be stable up to a certain temperature, with no significant mass loss observed in the TGA curve.

-

Melting: A sharp endothermic peak in the DTA curve prior to decomposition would indicate the melting point of the compound.

-

Decomposition Stages: The decomposition of this compound is likely to occur in multiple stages, as observed for other complex organic molecules.[3] The TGA curve would show distinct steps of mass loss, and the DTA curve would exhibit corresponding endothermic or exothermic peaks.

| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |

| Melting | 150 - 200 | DTA/DSC | Sharp endothermic peak |

| Onset of Decomposition | > 200 | TGA | Initial mass loss |

| Major Decomposition | 200 - 400 | TGA/DTA | Significant mass loss with associated endo/exothermic peaks |

| Final Residue | > 400 | TGA | Stable residue at high temperatures |

Experimental Protocol: TGA-DTA Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DTA instrument is purged with a suitable gas (e.g., nitrogen for inert atmosphere or air for oxidative studies) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference (DTA) as a function of the furnace temperature.

Proposed Decomposition Pathway of this compound

The decomposition of thiourea is known to proceed through the formation of ammonia, hydrogen sulfide, and isothiocyanic acid.[4] The presence of the pyridine ring in this compound is expected to influence this pathway.

A plausible decomposition mechanism is proposed below:

-

Isomerization: The initial step may involve the isomerization of this compound to its tautomeric form, 4-pyridyl-isothiourea.

-

Initial Fragmentation: The weaker C-S and C-N bonds are likely to cleave, leading to the formation of volatile fragments.

-

Formation of Gaseous Products: The decomposition is expected to release gaseous products such as ammonia (NH₃), hydrogen sulfide (H₂S), and potentially isothiocyanic acid (HNCS) or pyridyl isothiocyanate.

-

Pyridyl Ring Decomposition: At higher temperatures, the pyridine ring itself will undergo fragmentation, leading to the formation of smaller nitrogen-containing organic compounds and char residue.

Caption: Proposed decomposition pathway of this compound.

Kinetic Analysis of Decomposition

To gain a deeper understanding of the decomposition process, kinetic analysis of the TGA data can be performed. This allows for the determination of key kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model.

Model-Free Kinetic Methods

Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model.[2] These methods rely on performing TGA experiments at multiple heating rates.

Experimental Protocol: Kinetic Analysis

-

Multiple Heating Rate TGA: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere.

-

Data Analysis: For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α).

-

Isoconversional Plots: Plot the data according to the FWO or KAS equations. The slope of the resulting lines will be proportional to the activation energy.

Caption: Workflow for kinetic analysis of thermal decomposition.

Conclusion and Future Perspectives

This technical guide has provided a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the insights from the well-studied thermal behavior of thiourea and its derivatives offer a solid foundation for anticipating its properties. The proposed decomposition pathway and the outlined experimental protocols for thermal and kinetic analysis provide a roadmap for researchers to rigorously characterize this compound.

Future experimental work should focus on obtaining high-resolution TGA-DTA data for this compound and identifying the evolved gases using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR). Such studies will be instrumental in validating the predictive model presented in this guide and will contribute to a more complete understanding of the thermal behavior of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: 4-Pyridylthiourea as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments

Introduction: The Imperative of Corrosion Inhibition in Industrial Processes

Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic environments prevalent in processes such as acid pickling, industrial cleaning, and oil and gas exploration. This degradation compromises structural integrity, leading to significant economic losses and safety hazards. The application of corrosion inhibitors is a primary strategy to mitigate this damage. Organic inhibitors, especially those containing heteroatoms (N, S, O) and π-electrons, are particularly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2]

Among these, 4-Pyridylthiourea stands out as a highly promising inhibitor. Its molecular structure, featuring a pyridine ring and a thiourea moiety, provides multiple active centers for strong adsorption onto the steel surface. The sulfur and nitrogen atoms act as potent electron donors, facilitating the formation of a coordinate bond with the vacant d-orbitals of iron atoms on the mild steel surface.[2][3] This guide provides a comprehensive overview of the application of this compound, detailing its mechanism of action and providing robust protocols for its evaluation.

Mechanism of Inhibition: A Multi-faceted Protective Action

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, thereby blocking the active sites for both anodic dissolution of iron and cathodic hydrogen evolution.[4][5] The adsorption process is a complex interplay of physical and chemical interactions.

-

Physisorption: In acidic solutions, the this compound molecule can be protonated. This positively charged species can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the acid), leading to physisorption.

-

Chemisorption: The lone pairs of electrons on the sulfur and nitrogen atoms in the this compound molecule can be shared with the vacant d-orbitals of iron atoms, forming a coordinate covalent bond. This chemical adsorption results in a more stable and robust protective film.[6][7]

The dominant mode of adsorption, whether physical or chemical, can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[6] The adsorption of this compound on mild steel typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[6][8][9][10]

The following diagram illustrates the proposed mechanism of inhibition:

Caption: Mechanism of this compound Corrosion Inhibition.

Experimental Evaluation of Inhibitor Performance

A multi-technique approach is essential for a comprehensive evaluation of the corrosion inhibition performance of this compound. The following protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are designed to provide reliable and reproducible data.

Gravimetric Method (Weight Loss Measurement)

This classical method provides a direct measure of the corrosion rate and inhibition efficiency.

Protocol:

-

Specimen Preparation:

-

Cut mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

-

Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit) until a mirror-like finish is achieved.

-

Degrease the coupons with acetone, rinse with distilled water, and dry in a warm air stream.

-

Store the prepared coupons in a desiccator.

-

Accurately weigh each coupon to four decimal places using an analytical balance.[11]

-

-

Solution Preparation:

-

Prepare a stock solution of the corrosive medium (e.g., 1.0 M HCl) by diluting concentrated acid with distilled water.[12]

-

Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium.

-

Prepare a blank solution (corrosive medium without the inhibitor).

-

-

Immersion Test:

-

Immerse the pre-weighed coupons in the test solutions and the blank solution at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).[12] Ensure the entire surface of the coupon is exposed to the solution.

-

After the immersion period, carefully remove the coupons from the solutions.

-

Rinse the coupons with distilled water and scrub with a soft brush to remove any corrosion products.

-

Clean the coupons with acetone, dry them, and re-weigh.

-

-

Data Analysis:

-

Calculate the weight loss (ΔW) for each coupon.

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × t × ρ) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

-

Calculate the inhibition efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition. A standard three-electrode cell setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

This technique provides information on both anodic and cathodic reactions, allowing for the determination of corrosion current density (icorr) and the inhibitor type (anodic, cathodic, or mixed).[4]

Protocol:

-

Electrode Preparation: Prepare the mild steel working electrode by embedding a polished steel rod in an epoxy resin, leaving a known surface area exposed.

-

Experimental Setup:

-

Place the three electrodes in the electrochemical cell containing the test solution.

-

Allow the system to stabilize for about 30-60 minutes to reach a steady open circuit potential (OCP).[13]

-

-

Polarization Scan:

-

Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).[13]

-

-

Data Analysis:

-

Plot the potential (E) versus the logarithm of the current density (log i).

-

Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate the inhibition efficiency (%IE) using the formula: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Analyze the shift in Ecorr in the presence of the inhibitor. A significant shift in either the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A small shift suggests a mixed-type inhibitor.[4][14]

-

EIS is a powerful non-destructive technique that provides information about the charge transfer resistance (Rct) and the capacitance of the electrical double layer (Cdl) at the metal/solution interface.[15][16][17][18][19]

Protocol:

-

Experimental Setup: Use the same three-electrode setup as for PDP.

-

Measurement:

-

After reaching a stable OCP, apply a small amplitude AC potential signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

-

-

Data Analysis:

-

Present the impedance data as Nyquist and Bode plots.

-

The Nyquist plot for mild steel corrosion in acidic media typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

-

Fit the experimental data to an appropriate equivalent electrical circuit to obtain quantitative values for Rct and Cdl.

-

Calculate the inhibition efficiency (%IE) using the formula: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[20] An increase in Rct and a decrease in Cdl in the presence of this compound indicate the formation of a protective film on the steel surface.

-

The following diagram illustrates the general workflow for evaluating the inhibitor:

Caption: Experimental workflow for inhibitor evaluation.

Performance Data Summary

The following tables summarize typical data obtained from the evaluation of a thiourea-based inhibitor in 1 M HCl.

Table 1: Weight Loss Data

| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |

| 0 (Blank) | 50.2 | 12.5 | - |

| 50 | 15.1 | 3.75 | 70.0 |

| 100 | 8.5 | 2.13 | 83.0 |

| 200 | 4.0 | 1.00 | 92.0 |

| 500 | 2.5 | 0.63 | 95.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Conc. (ppm) | Ecorr (mV vs SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%IE) |

| 0 (Blank) | -480 | 1050 | 75 | -120 | - |

| 50 | -475 | 315 | 72 | -115 | 70.0 |

| 100 | -472 | 178 | 70 | -112 | 83.1 |

| 200 | -468 | 84 | 68 | -110 | 92.0 |

| 500 | -465 | 52 | 65 | -108 | 95.0 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%IE) |

| 0 (Blank) | 50 | 150 | - |

| 50 | 165 | 80 | 69.7 |

| 100 | 300 | 65 | 83.3 |

| 200 | 620 | 40 | 91.9 |

| 500 | 1000 | 25 | 95.0 |

Conclusion

This compound demonstrates excellent performance as a corrosion inhibitor for mild steel in acidic media. Its effectiveness increases with concentration, reaching high inhibition efficiencies at relatively low concentrations. Electrochemical studies reveal that it acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions by adsorbing onto the steel surface and forming a protective barrier. The presented protocols provide a robust framework for researchers and scientists to systematically evaluate and validate the performance of this compound and other similar organic inhibitors, contributing to the development of effective corrosion management strategies in various industrial applications.

References

- 1. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. ijcsi.pro [ijcsi.pro]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijaet.org [ijaet.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Heavy Metal Ions in Aqueous Solutions Using 4-Pyridylthiourea

Introduction: The Imperative for Rapid Heavy Metal Ion Detection

Heavy metal contamination in aqueous environments represents a significant and persistent threat to ecological balance and public health. Industrial effluents, agricultural runoff, and improper waste disposal are primary contributors to the elevated levels of toxic metal ions such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) in our water systems. The bio-accumulative and non-biodegradable nature of these metals necessitates robust, sensitive, and selective monitoring methods. Traditional analytical techniques, while accurate, often require sophisticated instrumentation, extensive sample preparation, and are not amenable to on-site, rapid screening.[1] This application note details the synthesis and utilization of 4-Pyridylthiourea as a selective colorimetric chemosensor for the detection of heavy metal ions, with a particular focus on copper (II) ions, in aqueous solutions. The underlying principle of this method is the formation of a colored complex between this compound and the target metal ion, enabling visual and spectrophotometric quantification.

Expertise & Experience: The Rationale Behind this compound as a Chemosensor

The molecular architecture of this compound incorporates key functionalities that are conducive to selective metal ion chelation. The thiourea moiety (-NH-C(S)-NH-) is a well-established coordinating group for soft heavy metal ions due to the presence of both sulfur and nitrogen donor atoms.[2] The pyridine ring, a nitrogen-containing heterocycle, not only participates in coordination but also influences the electronic properties of the molecule, which can be fine-tuned to enhance selectivity and sensitivity.

Our selection of this compound is predicated on the following causal factors:

-

Synergistic Coordination: The combination of the "soft" sulfur donor from the thiourea group and the "borderline" nitrogen donor from the pyridine ring creates a chelating environment that exhibits a strong affinity for certain heavy metal ions, particularly those with a preference for sulfur and nitrogen ligation, such as Cu²⁺.[3]

-

Colorimetric Response: The coordination of a metal ion to the this compound ligand induces a change in the electronic distribution within the molecule. This perturbation of the chromophore results in a shift in the maximum absorption wavelength (λmax), leading to a discernible color change. This phenomenon, known as a chromogenic effect, forms the basis of the colorimetric assay.

-

Tunable Selectivity: While the thiourea group provides broad affinity for several heavy metal ions, the electronic and steric properties imparted by the pyridyl group can be leveraged to achieve a degree of selectivity. The specific coordination geometry and stability of the resulting metal-ligand complex will vary for different metal ions, allowing for preferential detection.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through a series of integrated validation steps:

-

Purity Confirmation: The synthesis of this compound includes purification and characterization steps (e.g., melting point, FT-IR, and NMR spectroscopy) to ensure the purity of the chemosensor, which is critical for reproducible results.

-

Calibration and Standardization: The quantitative analysis relies on the generation of a standard calibration curve using solutions of known metal ion concentrations. This allows for the accurate determination of unknown concentrations in test samples.

-

Selectivity Assessment: The protocol includes a step to test the response of the chemosensor to a panel of potentially interfering metal ions. This validates the selectivity of this compound for the target analyte under the specified conditions.

-

Stoichiometry Determination: A Job's plot analysis is incorporated to determine the binding stoichiometry between this compound and the metal ion, providing fundamental insight into the nature of the complex formed.[4][5]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pyridyl-thiourea derivatives.[6]

Materials:

-

4-aminopyridine

-

Carbon disulfide (CS₂)

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (10 mmol) in ethanol (50 mL).

-

To this solution, add carbon disulfide (12 mmol) dropwise while stirring vigorously at room temperature.

-

After the addition is complete, add concentrated ammonium hydroxide (15 mmol) dropwise. A precipitate may begin to form.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(pyridin-4-yl)thiourea.

-

Dry the purified product under vacuum and determine its melting point. Characterize the final product using FT-IR and NMR spectroscopy to confirm its identity and purity.

Part 2: Protocol for Colorimetric Detection of Cu²⁺ Ions

Materials and Reagents:

-

Stock solution of this compound (1 mM in a suitable solvent like DMSO or ethanol).

-

Stock solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Zn²⁺, Fe³⁺) at a concentration of 10 mM in deionized water.

-

Buffer solution (e.g., acetate buffer, pH 5.0).

-

Deionized water.

-

UV-Vis spectrophotometer and cuvettes.

Procedure:

A. Qualitative "Naked-Eye" Detection:

-

Prepare a series of test tubes.

-

To each test tube, add 1 mL of the buffer solution.

-

Add 100 µL of the this compound stock solution to each tube.

-

To separate tubes, add 100 µL of each of the different metal ion stock solutions.

-

Observe and record any visible color changes against a white background. A distinct color change in the presence of a specific metal ion indicates a positive detection.

B. Quantitative Spectrophotometric Analysis:

-

Preparation of Standard Solutions: Prepare a series of standard Cu²⁺ solutions with concentrations ranging from 1 µM to 100 µM by diluting the 10 mM stock solution with deionized water.

-

Sample Preparation: In a set of cuvettes, add 2 mL of the buffer solution and 100 µL of the this compound stock solution.

-

To each cuvette, add 100 µL of the respective standard Cu²⁺ solution or the unknown sample. A blank solution should be prepared with 100 µL of deionized water instead of the metal ion solution.

-

Allow the solutions to equilibrate for 5-10 minutes at room temperature.

-

UV-Vis Measurement: Record the UV-Vis absorption spectra of each solution from 300 nm to 700 nm, using the blank solution as the reference.

-

Identify the wavelength of maximum absorbance (λmax) of the this compound-Cu²⁺ complex.

-

Calibration Curve: Plot the absorbance at λmax against the corresponding concentration of the Cu²⁺ standards.

-

Determination of Unknown Concentration: Measure the absorbance of the unknown sample at the same λmax and determine its concentration using the calibration curve.

C. Selectivity Study:

-

Prepare a series of solutions as described in the quantitative analysis, each containing a fixed concentration of Cu²⁺ (e.g., 50 µM).

-

To these solutions, add a potential interfering ion at a significantly higher concentration (e.g., 500 µM).

-

Measure the absorbance at the λmax for the Cu²⁺ complex and compare it to the absorbance of the solution containing only Cu²⁺. A minimal change in absorbance indicates high selectivity.

D. Stoichiometry Determination (Job's Plot):

-

Prepare a series of solutions with a constant total concentration of this compound and Cu²⁺, but with varying mole fractions of each component (from 0 to 1).[4]

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the change in absorbance against the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[5]

Data Presentation and Visualization

Table 1: Performance Characteristics of Pyridyl-Thiourea Derivatives for Cu²⁺ Detection

| Parameter | N-pyridyl-N'-(biphenyl-4-carbonyl)thiourea (L1)[3] | N-pyridyl-N'-(3,5-dimethoxybenzoyl)thiourea (L2)[3] |

| Detection Limit | 1.34 x 10⁻⁷ M | 1.48 x 10⁻⁷ M |

| Linear Range | 1 x 10⁻⁶ to 10 x 10⁻⁶ M | 1 x 10⁻⁶ to 10 x 10⁻⁶ M |

| Response Time | Fast | Fast |

| Selectivity | High for Cu²⁺ | High for Cu²⁺ |

Note: The performance data presented here is for structurally similar pyridyl-thiourea derivatives and serves as a reference. The specific performance of this compound should be experimentally determined.

Diagrams

Caption: Experimental workflow for the synthesis of this compound and its application in the colorimetric detection of heavy metal ions.

Caption: Proposed signaling mechanism for the colorimetric detection of heavy metal ions using this compound.

References

- 1. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

Application Notes: Colorimetric Detection of Copper (II) Ions using 4-Pyridylthiourea

Introduction: The Imperative for Selective Copper Ion Sensing

Copper (II) is a vital trace element in biological systems, playing a crucial role as a cofactor in numerous enzymatic reactions. However, an imbalance in copper homeostasis is implicated in a range of pathological conditions, including neurodegenerative diseases like Wilson's and Alzheimer's disease.[1] Furthermore, copper contamination in aqueous environments poses a significant ecological threat. Consequently, the development of simple, rapid, and selective methods for the detection of copper ions (Cu²⁺) is of paramount importance for environmental monitoring, clinical diagnostics, and pharmaceutical research. Colorimetric sensors have emerged as an attractive approach due to their straightforward visual detection, obviating the need for sophisticated instrumentation.[2][3][4][5] This application note details the use of 4-Pyridylthiourea as a selective colorimetric chemosensor for the detection of Cu²⁺ ions.

Principle of Detection: A Tale of Coordination and Color

The sensing mechanism of this compound for Cu²⁺ ions is predicated on the principles of coordination chemistry. The this compound molecule possesses both a pyridine ring and a thiourea moiety, each containing donor atoms (nitrogen and sulfur, respectively) that can coordinate with metal ions.[6][7] Upon introduction of Cu²⁺ ions, a stable complex is formed between the this compound ligand and the copper ion. This coordination event alters the electronic properties of the this compound molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a discernible color change in the solution.[8] The sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring are expected to be the primary coordination sites, forming a chelate structure with the copper ion.

Figure 1: Proposed sensing mechanism of this compound with Cu²⁺ ions.

Performance Characteristics

The following table summarizes the anticipated performance characteristics of the this compound-based colorimetric sensor for Cu²⁺ detection. These values are representative and may vary depending on specific experimental conditions.

| Parameter | Anticipated Value |

| Limit of Detection (LOD) | 0.1 - 1 µM |

| Linear Range | 1 - 50 µM |

| Selectivity | High for Cu²⁺ over other common cations |

| Response Time | < 1 minute |

| pH Range | 6.0 - 8.0 |

| Solvent System | Aqueous-organic mixture (e.g., DMSO/H₂O) |

Experimental Protocols

Reagent and Solution Preparation

-

This compound Stock Solution (1 mM): Dissolve 15.32 mg of this compound in 100 mL of dimethyl sulfoxide (DMSO). Store in a dark, airtight container at 4°C.

-

Copper (II) Stock Solution (10 mM): Dissolve 24.97 mg of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) in 10 mL of deionized water.

-

Working Standard Solutions of Copper (II): Prepare a series of working standard solutions of Cu²⁺ by serial dilution of the 10 mM stock solution in deionized water.

-

Buffer Solution (HEPES, 10 mM, pH 7.4): Dissolve 238.3 mg of HEPES in 100 mL of deionized water and adjust the pH to 7.4 using a 1 M NaOH solution.

Protocol for Colorimetric Detection of Cu²⁺

The following protocol outlines the steps for the colorimetric detection of Cu²⁺ ions using the prepared this compound solution.

Figure 2: Experimental workflow for the colorimetric detection of Cu²⁺.

Step-by-Step Procedure:

-

To a 3 mL quartz cuvette, add 2.9 mL of 10 mM HEPES buffer (pH 7.4).

-

Add 100 µL of the 1 mM this compound stock solution to the cuvette and mix gently by pipetting.

-

Record a blank absorbance spectrum from 300 nm to 700 nm using a UV-Vis spectrophotometer.

-

Add 10 µL of the copper (II) working standard solution or the sample solution to the cuvette.

-

Mix the solution thoroughly and allow it to incubate at room temperature for 1 minute.

-

Measure the absorbance spectrum of the solution from 300 nm to 700 nm.

-

Repeat steps 4-6 for each of the copper (II) working standard solutions to construct a calibration curve.

-

Plot the absorbance at the new λmax (the wavelength of maximum absorbance of the complex) against the concentration of Cu²⁺.

-

Determine the concentration of Cu²⁺ in unknown samples by interpolating their absorbance values on the calibration curve.

Selectivity Studies

To assess the selectivity of the this compound sensor for Cu²⁺, the colorimetric response should be evaluated in the presence of other potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺). The protocol is similar to the detection protocol, with the addition of a fixed concentration of the interfering ion to the reaction mixture before the addition of Cu²⁺. A minimal change in the absorbance in the presence of other metal ions indicates high selectivity for Cu²⁺.

Data Analysis and Interpretation

A successful colorimetric assay will exhibit a distinct color change upon the addition of Cu²⁺ to the this compound solution, for instance, from colorless to a shade of yellow or blue. The UV-Vis spectra will show a decrease in the absorbance peak of free this compound and the emergence of a new, red-shifted absorbance band corresponding to the Cu²⁺-4-Pyridylthiourea complex. The intensity of this new peak should be directly proportional to the concentration of Cu²⁺ within the linear range.

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.

Conclusion and Future Perspectives

This compound presents a promising platform for the development of a simple, cost-effective, and selective colorimetric sensor for the detection of copper (II) ions. The straightforward protocol and visual readout make it suitable for a wide range of applications, from environmental water quality monitoring to preliminary screening in clinical and pharmaceutical settings. Further research could focus on immobilizing the this compound sensor on a solid support, such as a paper strip or a polymer film, to create a portable and user-friendly testing device.[3]

References

- 1. The role of copper ions in pathophysiology and fluorescent sensors for the detection thereof - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Colorimetric detection of Cu2+ based on the formation of peptide-copper complexes on silver nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric and fluorescent probes for real-time naked eye sensing of copper ion in solution and on paper substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces | Faculty members [faculty.ksu.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. A new selective colorimetric and fluorescent sensor for Hg(2+) and Cu(2+) based on a thiourea featuring a pyrene unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural investigation of mono- and polynuclear copper complexes of 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

coordination chemistry of 4-Pyridylthiourea with transition metal complexes

An in-depth guide to the coordination chemistry of 4-pyridylthiourea with transition metal complexes, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthesis, characterization, and application of these complexes, with a focus on their potential as therapeutic agents.

Introduction: The Versatility of this compound as a Ligand